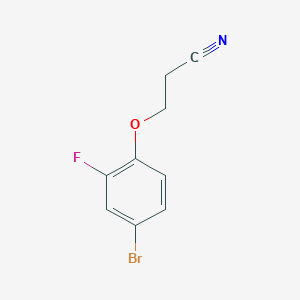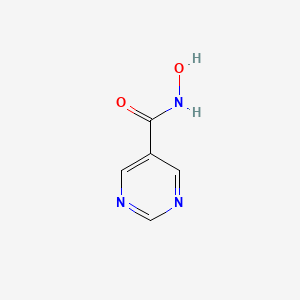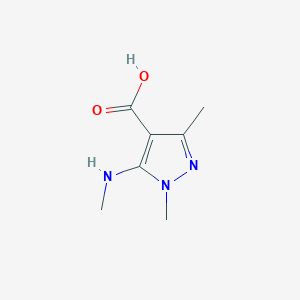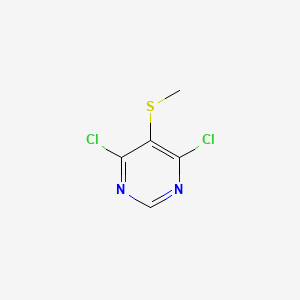
Ethyl 3-bromo-4-morpholinobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-bromo-4-morpholinobenzoate is an organic compound with the molecular formula C13H16BrNO3. It is a derivative of benzoic acid and contains a bromine atom, a morpholine ring, and an ethyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-4-morpholinobenzoate can be synthesized through a multi-step process. One common method involves the bromination of 4-morpholinobenzoic acid, followed by esterification with ethanol. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum chloride. The esterification step requires an acid catalyst, such as sulfuric acid, to facilitate the reaction between the carboxylic acid and ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-bromo-4-morpholinobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The morpholine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium, copper).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., water, acetonitrile).
Major Products
Substitution: Products depend on the nucleophile used (e.g., amine derivatives, thioethers).
Reduction: Ethyl 3-bromo-4-morpholinobenzyl alcohol.
Oxidation: N-oxide derivatives of the morpholine ring.
Aplicaciones Científicas De Investigación
Ethyl 3-bromo-4-morpholinobenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. It serves as a lead compound for drug discovery and development.
Medicine: Explored for its pharmacological effects and potential therapeutic applications. It may act as a precursor for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials. It can be a building block for polymers, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of ethyl 3-bromo-4-morpholinobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and morpholine ring can influence the compound’s binding affinity and selectivity. The ethyl ester group may undergo hydrolysis, releasing the active form of the compound. The exact pathways and targets involved vary based on the context of its use.
Comparación Con Compuestos Similares
Ethyl 3-bromo-4-morpholinobenzoate can be compared with other similar compounds, such as:
Ethyl 4-bromo-3-nitrobenzoate: Contains a nitro group instead of a morpholine ring, leading to different reactivity and applications.
Ethyl 3-bromo-4-piperidinobenzoate: Contains a piperidine ring instead of a morpholine ring, affecting its chemical and biological properties.
Ethyl 3-chloro-4-morpholinobenzoate:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
1131594-63-2 |
|---|---|
Fórmula molecular |
C13H16BrNO3 |
Peso molecular |
314.17 g/mol |
Nombre IUPAC |
ethyl 3-bromo-4-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C13H16BrNO3/c1-2-18-13(16)10-3-4-12(11(14)9-10)15-5-7-17-8-6-15/h3-4,9H,2,5-8H2,1H3 |
Clave InChI |
YJCRHDIYUOWHGR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)N2CCOCC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 6-amino-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13083977.png)

![7-Benzyl-2,7-diazabicyclo[3.3.1]nonane-5-carboxylic acid](/img/structure/B13083991.png)

![Butyl[1-(2-methylphenyl)ethyl]amine](/img/structure/B13084006.png)


![N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide](/img/structure/B13084020.png)
![2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-N-ethylpropanamide](/img/structure/B13084021.png)

![[Trans-3-fluorooxan-4-yl]methanol](/img/structure/B13084044.png)


![1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13084050.png)
